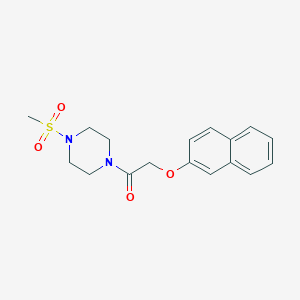
(4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone, also known as CPP, is a synthetic compound that has been studied for its potential use in scientific research. CPP is a derivative of piperazine and has been shown to have various biochemical and physiological effects, making it a valuable tool in the field of neuroscience.
作用機序
(4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and preventing the binding of glutamate, the primary neurotransmitter involved in NMDA receptor activation. This results in a decrease in NMDA receptor activity and subsequent downstream effects on neuronal signaling.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling and the induction of apoptosis in certain cell types. In addition, this compound has been shown to have analgesic effects in animal models, suggesting its potential use in pain management.
実験室実験の利点と制限
One advantage of using (4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone in lab experiments is its selectivity for the NMDA receptor, allowing for specific modulation of this receptor without affecting other neurotransmitter systems. However, a limitation of using this compound is its potential toxicity at high doses, which must be carefully monitored in experimental settings.
将来の方向性
There are several potential future directions for research involving (4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone. One area of interest is the development of more selective NMDA receptor antagonists based on the structure of this compound. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of neurological disorders. Finally, the development of novel drug delivery systems for this compound could improve its efficacy and reduce potential toxicity in clinical settings.
合成法
(4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone can be synthesized through a multistep process involving the reaction of piperazine with 2-methoxybenzoyl chloride. The resulting product is then purified through recrystallization and characterized using spectroscopic techniques such as NMR and IR.
科学的研究の応用
(4-Cycloheptylpiperazin-1-yl)(2-methoxyphenyl)methanone has been extensively studied for its potential use as a tool in neuroscience research. It has been shown to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. This compound has also been used to study the role of the NMDA receptor in various neurological disorders, including Alzheimer's disease and schizophrenia.
特性
分子式 |
C19H28N2O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
(4-cycloheptylpiperazin-1-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-11-7-6-10-17(18)19(22)21-14-12-20(13-15-21)16-8-4-2-3-5-9-16/h6-7,10-11,16H,2-5,8-9,12-15H2,1H3 |
InChIキー |
DITFFHYXMRPEJC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3CCCCCC3 |
正規SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-{[1-(2-Chlorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249066.png)
![1-{[1-(3-Fluorobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249067.png)

![1-{[1-(3-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249069.png)

![1-({1-[4-(Methylsulfanyl)benzyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249071.png)
![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)
![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)
